6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
6-fluorospiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . It is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxylic acid functional group. This compound is typically found as a white to pale yellow crystalline solid and is soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
6-fluorospiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties .
Comparison with Similar Compounds
Similar Compounds
- 6-chlorospiro[3.3]heptane-2-carboxylic acid
- 6-bromospiro[3.3]heptane-2-carboxylic acid
- 6-iodospiro[3.3]heptane-2-carboxylic acid
Uniqueness
6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
2715119-75-6 |
---|---|
Molecular Formula |
C8H11FO2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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